molecular formula C11H10N2O2S2 B2485462 2-((5-Methyl-1,3,4-thiadiazol-2-yl)thio)-2-phenylacetic acid CAS No. 708983-70-4

2-((5-Methyl-1,3,4-thiadiazol-2-yl)thio)-2-phenylacetic acid

Cat. No.: B2485462
CAS No.: 708983-70-4
M. Wt: 266.33
InChI Key: AVDVLZCFHFAIBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((5-Methyl-1,3,4-thiadiazol-2-yl)thio)-2-phenylacetic acid is an organic compound featuring a 1,3,4-thiadiazole ring, which is known for its diverse biological activities

Mechanism of Action

Target of Action

Compounds with a 1,3,4-thiadiazole moiety have been reported to show anticancer , antimicrobial , and antiepileptic properties, suggesting that they may interact with a variety of biological targets.

Mode of Action

1,3,4-thiadiazole derivatives have been shown to inhibit various isoforms of carbonic anhydrase , which could be a potential mode of action for this compound.

Biochemical Pathways

Given the reported bioactivity profiles of 1,3,4-thiadiazole derivatives , it can be inferred that this compound may influence a range of biochemical pathways.

Result of Action

Based on the reported bioactivity profiles of 1,3,4-thiadiazole derivatives , it can be inferred that this compound may have potential anticancer, antimicrobial, and antiepileptic effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-Methyl-1,3,4-thiadiazol-2-yl)thio)-2-phenylacetic acid typically involves the functionalization of 2-mercapto-5-methyl-1,3,4-thiadiazole. One common method includes the reaction of 2-mercapto-5-methyl-1,3,4-thiadiazole with phenylacetic acid derivatives under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a suitable solvent like ethanol .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced purification techniques such as chromatography and crystallization to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-((5-Methyl-1,3,4-thiadiazol-2-yl)thio)-2-phenylacetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of thiadiazole derivatives .

Scientific Research Applications

2-((5-Methyl-1,3,4-thiadiazol-2-yl)thio)-2-phenylacetic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a versatile compound for research and industrial applications .

Properties

IUPAC Name

2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-2-phenylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2S2/c1-7-12-13-11(16-7)17-9(10(14)15)8-5-3-2-4-6-8/h2-6,9H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVDVLZCFHFAIBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)SC(C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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